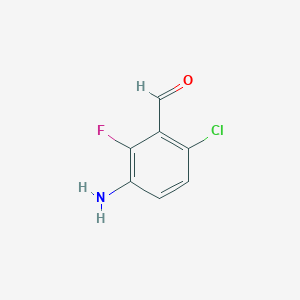
3-Amino-6-chloro-2-fluorobenzaldehyde
Description
3-Amino-6-chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, chloro, and fluoro groups
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
3-amino-6-chloro-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2 |
InChI Key |
UUUOZECHUGAZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method involves the halogenation of 2-fluorobenzaldehyde followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 3-amino-6-chloro-2-fluorobenzoic acid.
Reduction: Formation of 3-amino-6-chloro-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-3-fluorobenzaldehyde
- 3-Bromo-6-chloro-2-fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
3-Amino-6-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of amino, chloro, and fluoro groups provides a distinct profile that can be leveraged in various synthetic and research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


